2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol
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Overview
Description
2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol typically involves the condensation of 2-aminothiophenol with carbon disulfide and methyl iodide, followed by cyclization with cyanamide . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
the synthesis in a laboratory setting can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been evaluated for its anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol involves the inhibition of topoisomerase I, which leads to DNA damage and cell death in cancer cells . The compound binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidine-5,7-diol: This compound has similar structural features but lacks the methylthio group.
Thiazolo[4,5-d]pyrimidine-7(6H)-one: This compound has a similar core structure but different functional groups.
Uniqueness
2-(Methylthio)(1,3)thiazolo(5,4-d)pyrimidine-5,7-dithiol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazolo[4,5-d]pyrimidine derivatives .
Properties
CAS No. |
73109-39-4 |
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Molecular Formula |
C6H5N3S4 |
Molecular Weight |
247.4 g/mol |
IUPAC Name |
2-methylsulfanyl-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dithione |
InChI |
InChI=1S/C6H5N3S4/c1-12-6-7-2-3(10)8-5(11)9-4(2)13-6/h1H3,(H2,8,9,10,11) |
InChI Key |
YVFHEBZPVMDKEG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(S1)NC(=S)NC2=S |
Origin of Product |
United States |
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